molecular formula C12H11NO3 B8596671 2-Phenyl-5-ethyl-oxazole-4-carboxylic acid

2-Phenyl-5-ethyl-oxazole-4-carboxylic acid

Cat. No. B8596671
M. Wt: 217.22 g/mol
InChI Key: XMNCTHGNUJJFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCc1oc(-c2ccccc2)nc1C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[c:11]1[n:12][c:13](-[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[o:14][c:15]1[CH2:16][CH3:17].[CH3:24][CH2:25][OH:26]>>[O:8]=[C:9]([OH:10])[c:11]1[n:12][c:13](-[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[o:14][c:15]1[CH2:16][CH3:17]

Inputs

Step One
Name
CCc1oc(-c2ccccc2)nc1C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCc1oc(-c2ccccc2)nc1C(=O)OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
CCc1oc(-c2ccccc2)nc1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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